5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with the molecular formula C₆H₃Cl₂N₃O₂S and a molecular weight of 264.13 g/mol (calculated). This compound is a reactive intermediate widely used in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its sulfonyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions. It is commercially available in quantities ranging from 50 mg to 1 g, with prices reflecting its specialized applications (e.g., 50 mg for €718.00) .
The pyrazolo[1,5-a]pyrimidine core provides a rigid bicyclic structure, while the chlorine substituent at position 5 and the sulfonyl chloride group at position 3 enhance its electrophilicity, making it a versatile building block for derivatization.
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUYDNXBKGPLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Chloride
The sulfonyl chloride group serves as a reactive site for nucleophilic displacement, enabling diverse functionalizations:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Amidation | Reaction with primary/secondary amines in inert solvents (e.g., THF, DCM) at 0–25°C | Sulfonamide derivatives (e.g., 6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide ) | Drug discovery (kinase inhibitors, antiviral agents) |
| Hydrolysis | Aqueous basic media (NaOH, KOH) | Sulfonic acid derivative (e.g., 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonic acid ) | Intermediate for further modifications |
| Alcoholysis | Reaction with alcohols (e.g., methanol, ethanol) | Sulfonate esters | Prodrug synthesis |
Key Insight : The sulfonyl chloride’s electrophilicity allows rapid conversion to sulfonamides, critical for enhancing pharmacological properties in medicinal chemistry.
Electrophilic Aromatic Substitution on Pyrazolo-Pyrimidine Core
The electron-deficient pyrazolo[1,5-a]pyrimidine core undergoes regioselective substitutions:
Example : Bromination with N-bromosuccinimide (NBS) in DMF introduces bromine at C-3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cyclocondensation Reactions
The core participates in cyclocondensation with 1,3-bisnucleophiles (e.g., aminopyrazoles) to generate fused heterocycles:
text5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride + 3-Aminopyrazole → Pyrazolo[1,5-a]pyrimidine-fused sulfonamides [2][3]
Conditions : POCl₃/pyridine, 60–80°C.
Yield : 70–85% (reported for analogous systems) .
Functionalization via Coupling Reactions
The chloro substituent facilitates cross-coupling:
| Reaction | Catalysts/Reagents | Products |
|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)₂/Xantphos, amines | Arylaminopyrazolo-pyrimidines |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |
Note : Coupling reactions expand structural diversity for kinase inhibitor development .
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces sulfonyl chloride to thiol (–SH), though this pathway is less explored.
-
Oxidation : The core resists oxidation under mild conditions but decomposes under strong oxidizers (e.g., KMnO₄) .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride exhibit significant potential as anticancer agents. These compounds have been shown to inhibit specific enzymes involved in critical signaling pathways that regulate cell proliferation and survival. For instance, one study highlighted the compound's efficacy as a selective inhibitor of Casein Kinase 2 (CK2), which is implicated in various cancer types. The derivatives were identified as potent inhibitors with IC50 values in the low nanomolar range, demonstrating their potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit other kinases such as PIM1, RET, JAK1, and ALK2/3. The selective inhibition of these kinases suggests that this compound could be developed into targeted therapies for diseases involving dysregulated kinase activity .
Optical Applications
Fluorescent Probes
Recent studies have identified pyrazolo[1,5-a]pyrimidines as promising candidates for optical applications due to their favorable photophysical properties. The derivatives can be synthesized to exhibit tunable absorption and emission spectra, making them suitable for use as fluorescent probes in biological imaging and sensing applications. The incorporation of electron-donating groups has been shown to enhance their fluorescence efficiency significantly .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions with various biselectrophilic compounds. This synthetic versatility allows for the introduction of diverse functional groups, enabling further modifications that can enhance biological activity or alter physical properties .
Comprehensive Data Table
Case Study 1: CK2 Inhibition
A study focused on optimizing pyrazolo[1,5-a]pyrimidines revealed several derivatives with enhanced selectivity for CK2 inhibition. The modifications included variations at the 5-position of the pyrazolo-pyrimidine framework, significantly impacting binding affinity and selectivity against a panel of kinases .
Case Study 2: Optical Properties
Research into the optical properties of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as solid-state emitters. The study compared these compounds with traditional fluorescent probes and found that they exhibited superior emission characteristics under specific conditions .
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it has been identified as a moderate inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
Reactivity : Sulfonyl chlorides (e.g., 5-chloro-3-sulfonyl chloride) exhibit higher reactivity than sulfonamides due to the labile chloride group, enabling efficient conversion to sulfonamides, sulfonates, or sulfonic acids .
Substituent Effects: The iodo substituent in 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira) . Methyl or carboxylate groups (e.g., ethyl 5-chloro-2-carboxylate) reduce electrophilicity but improve solubility in organic solvents .
Physicochemical and Analytical Comparisons
Collision Cross-Section (CCS) Data for 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.98946 | 144.6 |
| [M+Na]+ | 254.97140 | 157.5 |
| [M-H]- | 230.97490 | 144.3 |
This data highlights the compound's behavior in mass spectrometry, critical for analytical method development .
Pricing and Commercial Availability
| Compound | 50 mg Price (USD) | Supplier |
|---|---|---|
| This compound | €718.00 | CymitQuimica |
| 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide | $340.00 | Aaron Chemicals |
| 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | Not provided | N/A |
The sulfonyl chloride is significantly more expensive than its sulfonamide derivative, reflecting its synthetic utility and reactivity .
Biological Activity
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its pharmacophoric properties, which allow it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its applications in cancer treatment, enzyme inhibition, and other therapeutic areas.
Chemical Structure and Properties
The structure of this compound includes a pyrazolo-pyrimidine framework with a sulfonyl chloride functional group. This unique combination enhances its reactivity and potential applications in various chemical syntheses and biological contexts. The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 252.08 g/mol.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been shown to interact with cyclin-dependent kinase 2 (CDK2) and phosphoinositide 3-kinase delta (PI3Kδ), both of which are crucial for cellular processes such as proliferation and migration .
Anticancer Activity
Research indicates that derivatives of this compound may serve as effective agents against certain cancer types by targeting critical pathways involved in cell proliferation and survival. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by disrupting signaling pathways essential for tumor growth .
Enzyme Inhibition
The compound exhibits potent inhibitory activity against several enzymes, including:
- Cyclin-dependent kinases (CDKs) : Key regulators in cell cycle progression.
- Phosphoinositide 3-kinase (PI3K) : Involved in cellular functions such as growth and survival.
The inhibition of these enzymes may lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cell lines. Results indicated significant inhibition of cell proliferation and migration .
- Enzyme Inhibition Assays : Another study screened various pyrazolo[1,5-a]pyrimidines against a panel of kinases, identifying several compounds with high selectivity for CK2α, demonstrating their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or chalcone analogs under acidic or sonication conditions. For example, hydrazines react with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol or methanol/glacial acetic acid mixtures (5:1 ratio) under sonication, yielding pyrazolo[1,5-a]pyrimidine scaffolds . Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are often used as chlorinating agents to introduce sulfonyl chloride groups, with reaction temperatures maintained at 80°C for 8 hours .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves multi-technique validation:
- X-ray crystallography : Determines crystal structure (e.g., monoclinic system, space group P2₁/c, unit cell parameters a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92°) .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies sulfonyl chloride (S=O stretch ~1350–1150 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 227.05 for C₈H₄Cl₂N₄) .
- Elemental analysis : Ensures purity (>95%) .
Q. What common reactions does this compound undergo?
- Methodological Answer : Key reactions include:
- Nucleophilic substitution : Chlorine at position 5 is replaced by amines, thiols, or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonamide formation : Reacts with primary/secondary amines (e.g., methylamine) to yield sulfonamide derivatives .
- Oxidation/Reduction : Dess-Martin periodinane oxidizes alcohols to ketones; NaBH₄ reduces carbonyls .
Advanced Research Questions
Q. How can reaction yields for sulfonamide derivatization be optimized?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar nucleophiles vs. THF for bulky amines) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Use scavengers like molecular sieves to absorb HCl byproducts. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) ensures completion within 4–6 hours . For sterically hindered amines, microwave-assisted synthesis (60°C, 30 min) improves yields by 15–20% .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Cross-validate using:
- X-ray vs. DFT calculations : Compare experimental bond lengths/angles (e.g., C–Cl = 1.73 Å) with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
- NMR chemical shift deviations : Use software (e.g., ACD/Labs) to simulate spectra and identify tautomeric equilibria or solvatomorphism .
- Crystallographic refinement : Adjust thermal parameters for disordered atoms (e.g., chlorine positions) using SHELXL .
Q. What strategies are employed to study structure-activity relationships (SAR) in drug discovery applications?
- Methodological Answer :
- Bioisosteric replacement : Substitute chlorine with fluorine or methyl groups to modulate lipophilicity (logP) .
- Pharmacophore modeling : Align pyrazolo[1,5-a]pyrimidine cores with target binding pockets (e.g., CRF1 receptors) using AutoDock Vina .
- In vitro assays : Test anti-mycobacterial activity via microplate Alamar Blue assay (MIC ≤ 2 µg/mL for derivatives with trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
